molecular formula C19H15N3O6 B2381173 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide CAS No. 920384-20-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

Cat. No.: B2381173
CAS No.: 920384-20-9
M. Wt: 381.344
InChI Key: QHFMKNINNCQOMB-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety and a benzofuran moiety, connected through an oxalamide linkage, which contributes to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is unique due to its specific combination of the benzo[d][1,3]dioxole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-carbamoyl-1-benzofuran-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c20-17(23)16-15(11-3-1-2-4-12(11)28-16)22-19(25)18(24)21-8-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H2,20,23)(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFMKNINNCQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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